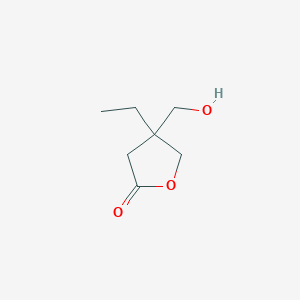

4-Ethyl-4-(hydroxymethyl)oxolan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-4-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-7(4-8)3-6(9)10-5-7/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVFUAAPRRIONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to the 4-Ethyl-4-(hydroxymethyl)oxolan-2-one Core and Related Oxolanones

The construction of the 4,4-disubstituted oxolan-2-one core is a key challenge that has been addressed through various synthetic approaches, ranging from stereoselective methods to multi-step and catalytic strategies.

Achieving stereocontrol at the C4 position is crucial when synthesizing chiral oxolanones. Several methodologies have been developed to this end.

Asymmetric Epoxidation and Diol Synthesis: One common strategy involves the asymmetric epoxidation of alkenes, followed by nucleophilic ring-opening and subsequent lactonization. For instance, the Sharpless asymmetric dihydroxylation can be used to create chiral diols from olefins, which can then be selectively oxidized and cyclized to form the lactone ring with high enantiomeric purity.

Chiral Auxiliaries: The use of chiral auxiliaries allows for diastereoselective reactions. For example, an Evans aldol (B89426) reaction can be employed to set the stereochemistry of a hydroxyl group, which then directs the formation of the chiral center during the lactonization step.

Organocatalysis: N-heterocyclic carbenes (NHCs) have been shown to catalyze the annulation of enals and aldehydes to produce γ-butyrolactones stereoselectively. This process involves the catalytic generation of a homoenolate equivalent which then reacts with an aldehyde, leading to the formation of the lactone ring after intramolecular cyclization.

| Method | Description | Key Reagents/Catalysts | Stereocontrol |

| Sharpless Dihydroxylation | Asymmetric dihydroxylation of an alkene precursor to form a chiral diol, followed by oxidative lactonization. | AD-mix-α, AD-mix-β | High enantioselectivity |

| Evans Aldol Reaction | Use of a chiral auxiliary to direct a diastereoselective aldol condensation, establishing the stereocenter for subsequent lactonization. | Chiral oxazolidinone, Lewis acids (e.g., TiCl₄) | High diastereoselectivity |

| NHC Catalysis | N-heterocyclic carbene-catalyzed reaction of α,β-unsaturated aldehydes with aldehydes to form the lactone ring. | Thiazolium salts, base | Good to excellent stereoselectivity |

The construction of highly substituted oxolanones often requires multi-step sequences that allow for the careful introduction of various functional groups. These sequences rely on a toolbox of organic reactions and often employ protecting group strategies to avoid competitive side reactions.

A general approach to a 4,4-disubstituted oxolanone like this compound could involve the following conceptual steps:

Carbon Skeleton Assembly: A key step is the creation of the quaternary carbon center. This can be achieved through reactions such as the alkylation of a β-keto ester or a malonic ester derivative with both an ethyl group and a protected hydroxymethyl equivalent (e.g., a benzyloxymethyl group).

Reduction and Deprotection: The keto or ester functionality is then selectively reduced to an alcohol. Any protecting groups on the hydroxymethyl moiety are subsequently removed.

Lactonization: The final step involves the cyclization of the resulting γ-hydroxy carboxylic acid (or its ester equivalent) to form the oxolanone ring. This is typically promoted by acid or thermal conditions.

The use of protecting groups is essential in such sequences. For instance, a ketone might be protected as an acetal (B89532) while an ester is reduced with a strong reducing agent like lithium aluminum hydride.

Catalysis offers efficient and atom-economical routes to oxolanone rings.

Oxidative Lactonization: The oxidation of diols can be catalyzed by various metal complexes. For example, alcohol dehydrogenases (ADHs) can be used in biocatalytic systems to oxidize 1,4-diols. The initially formed aldehyde spontaneously cyclizes to a hemiacetal (lactol), which is then further oxidized by the enzyme to the target lactone.

Baeyer-Villiger Oxidation: Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can convert cyclic ketones into lactones with high regio- and enantioselectivity. A suitably substituted cyclobutanone (B123998) precursor could be oxidized to the corresponding γ-butyrolactone.

Carbonylation Reactions: The ring-expansive carbonylation of epoxides using cobalt-based catalysts is an atom-economic method for producing β-lactones, which can sometimes be precursors to γ-lactones. While not a direct route to oxolan-2-ones, it highlights catalytic C-O bond formation.

| Catalytic Method | Starting Material | Catalyst Type | Description |

| Oxidative Lactonization | 1,4-diols | Biocatalytic (e.g., ADHs) | Enzymatic oxidation of a terminal alcohol to an aldehyde, spontaneous cyclization to a lactol, and subsequent oxidation to the lactone. |

| Baeyer-Villiger Oxidation | Cyclic Ketones (e.g., Cyclobutanones) | Biocatalytic (e.g., BVMOs) or Chemical (e.g., peroxy acids) | Insertion of an oxygen atom adjacent to the carbonyl group of a cyclic ketone to form a lactone. |

| Iodolactonization | γ,δ-Unsaturated Carboxylic Acids | I₂ | An electrophilic iodine-induced cyclization where the carboxylic acid attacks the intermediate iodonium (B1229267) ion to form the lactone. |

Functional Group Interconversions of this compound

Once the core structure is synthesized, its functional groups—the primary alcohol and the lactone—can be modified.

Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate (B83412) or Jones reagent. This creates a 4-carboxy-4-ethyloxolan-2-one, a useful building block.

Protection of the Hydroxymethyl Group: To perform chemistry elsewhere on the molecule, the hydroxyl group can be protected. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers, or esters. For example, reaction with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) would yield the corresponding silyl ether.

Lactone Ring Opening: The lactone can be opened under basic conditions (saponification) with aqueous sodium hydroxide (B78521) to yield the sodium salt of the corresponding γ-hydroxy carboxylic acid. Acidic workup would then provide the free acid, 4-ethyl-4,5-dihydroxy-pentanoic acid.

Derivatization Strategies for Structural Modification of the Chemical Compound

Derivatization allows for the exploration of structure-activity relationships and the synthesis of more complex molecules.

Esterification/Etherification: The primary alcohol is a convenient handle for derivatization. It can be readily esterified with various acyl chlorides or carboxylic acids (e.g., under Fischer or Steglich conditions) to produce a range of esters. Similarly, it can be converted to ethers, such as a methyl ether using Williamson ether synthesis conditions (e.g., sodium hydride and methyl iodide). These modifications can significantly alter the lipophilicity and biological activity of the parent compound. researchgate.net

Conversion to Other Heterocycles: The γ-butyrolactone ring can serve as a precursor to other heterocyclic systems. For example, reaction with primary amines or ammonia (B1221849) at high temperatures can lead to the formation of the corresponding γ-lactam (pyrrolidin-2-one) ring system, with the concomitant displacement of the ring oxygen by nitrogen.

Chain Extension: The hydroxymethyl group can be converted into a leaving group (e.g., a tosylate or mesylate) by reaction with TsCl or MsCl. This activated intermediate can then undergo nucleophilic substitution with various nucleophiles, such as cyanide, to extend the carbon chain.

| Derivatization Type | Functional Group Targeted | Reagents | Product Class |

| Esterification | Hydroxymethyl | Acyl chloride, Pyridine | Esters |

| Etherification | Hydroxymethyl | NaH, Alkyl halide | Ethers |

| Lactam Formation | Lactone Carbonyl | Primary Amine (R-NH₂) | γ-Lactams (Pyrrolidin-2-ones) |

| Tosylation | Hydroxymethyl | Tosyl chloride (TsCl), Pyridine | Tosylates (activated for substitution) |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of organic molecules in solution. For 4-Ethyl-4-(hydroxymethyl)oxolan-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen causing a downfield shift.

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic due to the adjacent chiral center (C4). They are expected to appear as a pair of doublets (an AB quartet) in the range of 3.5-3.8 ppm, with geminal coupling.

Methylene (B1212753) Protons in the Ring (-CH₂-C=O and -CH₂-O-): The two methylene groups within the lactone ring are also diastereotopic. The protons at C3 (adjacent to the carbonyl group) are expected to resonate at approximately 2.0-2.5 ppm, while the protons at C5 (adjacent to the ring oxygen) will be further downfield, around 4.2-4.5 ppm.

Ethyl Group Protons (-CH₂CH₃): The methylene protons of the ethyl group are predicted to appear as a quartet around 1.5-1.8 ppm, coupled to the methyl protons. The methyl protons will present as a triplet at approximately 0.9-1.2 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration, typically ranging from 1.5 to 4.0 ppm.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

| -CH₂OH | 3.5 - 3.8 | AB quartet | ~11-12 (geminal) |

| -CH₂- (C3) | 2.0 - 2.5 | m | - |

| -CH₂- (C5) | 4.2 - 4.5 | m | - |

| -CH₂CH₃ | 1.5 - 1.8 | q | ~7 |

| -CH₂CH₃ | 0.9 - 1.2 | t | ~7 |

| -OH | 1.5 - 4.0 | br s | - |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Carbonyl Carbon (C=O): The lactone carbonyl carbon (C2) is the most deshielded and is expected to appear in the range of 175-180 ppm.

Quaternary Carbon (C4): The C4 carbon, substituted with the ethyl and hydroxymethyl groups, will resonate around 40-50 ppm.

Methylene Carbons (-CH₂-): The C3 methylene carbon is expected at approximately 30-35 ppm, while the C5 methylene carbon, being attached to oxygen, will be significantly downfield at about 65-70 ppm. The hydroxymethyl carbon will also be in this region, around 60-65 ppm.

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon of the ethyl group is predicted to be in the 25-30 ppm range, and the terminal methyl carbon will be the most upfield, at approximately 8-12 ppm.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C2) | 175 - 180 |

| -C(Et)(CH₂OH) (C4) | 40 - 50 |

| -CH₂- (C3) | 30 - 35 |

| -CH₂- (C5) | 65 - 70 |

| -CH₂OH | 60 - 65 |

| -CH₂CH₃ | 25 - 30 |

| -CH₂CH₃ | 8 - 12 |

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the structure.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons. For instance, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, and between the protons on C3 and C5 if there is any long-range coupling.

HSQC: An HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively assign the ¹³C signals based on the already assigned ¹H signals. For example, the proton signals at ~1.0 ppm would correlate with the carbon signal at ~10 ppm, confirming the assignment of the ethyl group's methyl.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the γ-lactone ring, typically observed in the region of 1760-1780 cm⁻¹. Another prominent feature will be a broad band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the lactone and the alcohol will appear in the fingerprint region, between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also a strong band in the Raman spectrum. The symmetric C-C stretching vibrations of the ring and the ethyl group, which may be weak in the IR spectrum, are often more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3500 (broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=O (lactone) | Stretching | 1760 - 1780 (strong) |

| C-O | Stretching | 1000 - 1300 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molecular weight: 144.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 144, although it may be of low intensity due to the lability of the structure.

The fragmentation of γ-lactones is often characterized by the loss of small, stable molecules. Key predicted fragmentation pathways for this compound include:

Loss of the ethyl group: Cleavage of the C-C bond between the ring and the ethyl group would result in a fragment ion at m/z 115 ([M - 29]⁺).

Loss of the hydroxymethyl group: Cleavage of the C-C bond to the hydroxymethyl group would lead to a fragment at m/z 113 ([M - 31]⁺).

Loss of water: Dehydration involving the hydroxyl group could produce a fragment at m/z 126 ([M - 18]⁺). researchgate.net

Ring opening and subsequent fragmentation: The lactone ring can open, followed by the loss of CO₂ (44 Da) or other neutral fragments, leading to a complex pattern of smaller ions. A study on the fragmentation of β-hydroxymethyl-γ-butyrolactone showed that the primary fragmentation process is the loss of H₂O. researchgate.net

Predicted Key Mass Spectrometry Fragments:

| m/z | Proposed Fragment |

| 144 | [M]⁺ |

| 126 | [M - H₂O]⁺ |

| 115 | [M - C₂H₅]⁺ |

| 113 | [M - CH₂OH]⁺ |

X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

Hirshfeld Surface Analysis for Supramolecular Assembly

Similarly, there are no available Hirshfeld surface analysis studies for this compound. This computational method is employed to investigate intermolecular interactions within a crystal by mapping the electron distribution. Such an analysis would provide quantitative insights into the types and relative contributions of different non-covalent interactions that govern the supramolecular assembly of the compound. The absence of underlying crystallographic data precludes the generation and analysis of Hirshfeld surfaces.

Due to the lack of empirical data for "this compound," the creation of data tables and a detailed discussion as per the requested outline cannot be fulfilled at this time. Further experimental research, specifically the successful growth of a single crystal and its analysis using X-ray diffraction techniques, would be required to generate the necessary information.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular structures and properties. For 4-Ethyl-4-(hydroxymethyl)oxolan-2-one, geometry optimization and electronic structure analysis were performed using DFT methods, commonly employing the B3LYP functional with a 6-311++G(d,p) basis set to ensure high-quality results. openaccesspub.org

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms in the molecule, providing foundational data for all other computational analyses. This includes precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, the HOMO is primarily localized on the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed around the carbonyl carbon, suggesting this is the most probable site for nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.75 |

| LUMO | -0.25 |

| Energy Gap (ΔE) | 6.50 |

This interactive table provides a summary of the calculated frontier molecular orbital energies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map uses a color scale to represent different potential values on the electron density surface. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green represents neutral potential.

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, confirming their role as electrophilic attack sites. The most positive potential (blue) is found around the hydrogen atom of the hydroxyl group, highlighting its acidic nature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, akin to Lewis structures. juniperpublishers.com This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability. rsc.org

For this compound, NBO analysis reveals significant hyperconjugative interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C and C-O bonds. These interactions contribute to the stabilization of the molecule's conformation. The analysis also quantifies the charge distribution, showing a significant negative charge on the oxygen atoms and a positive charge on the carbonyl carbon and the hydroxyl hydrogen.

A set of global reactivity descriptors, derived from the conceptual DFT framework, provides quantitative measures of a molecule's reactivity and stability. wu.ac.thresearchgate.net These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap.

Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system. It is the average of the HOMO and LUMO energies.

Global Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

Table 2: Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Chemical Hardness (η) | 3.25 | (LUMO - HOMO) / 2 |

| Chemical Potential (μ) | -3.50 | (HOMO + LUMO) / 2 |

This interactive table presents the calculated quantum chemical reactivity descriptors.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum.

The predicted UV-Vis spectrum for this compound shows a primary absorption peak in the ultraviolet region. This absorption corresponds to an electronic transition from the HOMO to the LUMO, which is primarily of n → π* character, involving the non-bonding electrons of the oxygen atoms and the π-antibonding orbital of the carbonyl group.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|

This interactive table details the predicted electronic transitions.

Molecular Dynamics Simulations for Conformational Flexibility

While not detailed in this specific study, Molecular Dynamics (MD) simulations could be employed to investigate the conformational flexibility of this compound. MD simulations would model the atomic motions over time, providing insights into the accessible conformations and the dynamics of the ethyl and hydroxymethyl side chains. This would be particularly relevant for understanding how the molecule might interact with other molecules or biological systems.

Ab Initio Calculations of Spectroscopic Parameters (NMR, IR, UV-Vis)

A comprehensive search of scientific literature and computational chemistry databases did not yield specific ab initio studies focused on the spectroscopic parameters (NMR, IR, UV-Vis) of this compound. While computational methods are frequently used to predict the spectroscopic properties of molecules, it appears that this particular compound has not yet been the subject of such a detailed theoretical investigation.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are powerful tools for predicting the structural and electronic properties of molecules, which in turn govern their spectroscopic signatures. These calculations provide theoretical spectra that can aid in the interpretation of experimental data, help assign spectral features, and offer insights into the molecule's behavior at a quantum level.

For related molecules, such as derivatives of the parent γ-butyrolactone ring system, computational studies have been successfully applied:

NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors is a standard application of ab initio methods. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental spectra to confirm molecular structures.

IR Spectroscopy: Theoretical vibrational analysis is used to calculate the frequencies and intensities of infrared absorptions. By computing the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set), a theoretical IR spectrum can be generated. These calculated frequencies often require scaling to better match experimental results due to the assumptions of a harmonic oscillator model and the absence of environmental effects in gas-phase calculations. Such studies on γ-butyrolactone derivatives have helped in assigning specific vibrational modes, such as the characteristic C=O stretching of the lactone ring and various C-H and C-O vibrations. sphinxsai.comnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Vis region. These calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of electronic transitions, such as n → π* and π → π* transitions. For γ-butyrolactone and its derivatives, these calculations can provide insights into how substituents affect the electronic structure and the resulting absorption spectrum. sphinxsai.com

Although no specific data tables for this compound can be presented, the established methodologies used for similar lactone structures provide a clear framework for how such a computational investigation would be conducted. A future theoretical study on this compound would likely involve geometry optimization followed by frequency calculations to confirm a stable energy minimum, and then subsequent GIAO and TD-DFT calculations to predict the NMR, IR, and UV-Vis spectra, respectively.

Chemical Reactivity and Reaction Mechanisms

Hydrolysis Pathways of the Lactone Ring in 4-Ethyl-4-(hydroxymethyl)oxolan-2-one

The hydrolysis of the γ-lactone ring in this compound is a fundamental reaction that proceeds via different mechanisms under acidic and basic conditions, leading to the corresponding γ-hydroxy carboxylic acid.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of γ-butyrolactones is an equilibrium process. researchgate.netwikipedia.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to a tetrahedral intermediate. Tautomerization and elimination of a proton yield the ring-opened product, 4-ethyl-4,5-dihydroxy-pentanoic acid. The general mechanism for acid-catalyzed hydrolysis of γ-butyrolactone is a well-established process. vaia.com The presence of substituents at the C4 position, such as the ethyl and hydroxymethyl groups in the target molecule, can influence the rate of hydrolysis through steric and electronic effects.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the lactone undergoes saponification, which is an irreversible reaction. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the ester bond and the formation of the corresponding carboxylate salt, sodium 4-ethyl-4,5-dihydroxy-pentanoate. wikipedia.org Subsequent acidification of the salt will yield the free γ-hydroxy carboxylic acid. Studies on the hydrolysis of various substituted γ-butyrolactones have shown that the reaction rates can be quantitatively related to the electronic and steric nature of the substituents. nih.gov

| Condition | Mechanism | Intermediate | Product | Reversibility |

| Acidic | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. | Tetrahedral intermediate | 4-ethyl-4,5-dihydroxy-pentanoic acid | Reversible |

| Basic | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | Tetrahedral intermediate | Sodium 4-ethyl-4,5-dihydroxy-pentanoate | Irreversible |

Ring-Opening Reactions and Polymerization Mechanisms

While γ-butyrolactone itself is generally considered difficult to polymerize under standard conditions due to its low ring strain, recent advancements have enabled its ring-opening polymerization (ROP). icm.edu.plnih.gov The substituents on the lactone ring can significantly impact its polymerizability.

The homopolymerization of γ-butyrolactones is thermodynamically challenging, but they can be copolymerized with other more strained lactones, such as ε-caprolactone or β-butyrolactone, to incorporate the γ-butyrolactone unit into polyester (B1180765) chains. acs.orgresearchgate.net This approach allows for the modification of polymer properties. icm.edu.pl

The ring-opening polymerization of lactones can be initiated by various catalytic systems, including anionic, cationic, and organometallic initiators. nih.govmdpi.commdpi.com

Anionic ROP: Initiated by strong bases, this mechanism involves the nucleophilic attack of the initiator on the carbonyl carbon, leading to ring opening and the formation of an alkoxide propagating species.

Cationic ROP: Initiated by strong acids, this mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of a monomer molecule.

Coordination-Insertion Mechanism: Often catalyzed by metal alkoxides, this is a common pathway for the ROP of lactones. The monomer coordinates to the metal center before insertion into the metal-alkoxide bond, leading to chain growth.

For this compound, the presence of the hydroxymethyl group could potentially participate in the polymerization process, either by acting as an initiation site in the presence of a catalyst or by side reactions, leading to branched or cross-linked polymers.

Stereochemical Aspects and Chiral Transformations of the Chemical Compound

The C4 carbon of this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-4-Ethyl-4-(hydroxymethyl)oxolan-2-one. The synthesis and reactions of this compound can, therefore, be approached from a stereochemical perspective.

The asymmetric synthesis of substituted γ-butyrolactones is a well-developed field in organic chemistry, with numerous methods available for the enantioselective construction of chiral centers, including quaternary ones. acs.orgacs.org These methods include:

Catalytic Asymmetric Synthesis: Utilizing chiral catalysts to control the stereochemical outcome of reactions that form the lactone ring or introduce substituents. acs.orgnih.gov

Chiral Pool Synthesis: Starting from readily available enantiopure starting materials to synthesize the target chiral lactone. acs.org

Stereodivergent Synthesis: Employing different catalysts or reaction conditions to selectively produce any of the possible stereoisomers of the final product. researchgate.net

Once obtained in an enantiomerically pure form, the chiral center of this compound can direct the stereochemistry of subsequent reactions. For example, reactions involving the hydroxymethyl group could be influenced by the stereochemistry at the C4 position, potentially leading to diastereoselective transformations. The synthesis of various chiral hydroxy-γ-butyrolactones has been reported, highlighting the importance of stereocontrol in this class of compounds. nih.govnih.gov

Biological Activity and Mechanistic Insights in Vitro & Non Human Studies

Exploration of Potential Biological Targets of Oxolanone Derivatives

The diverse biological effects of oxolanone derivatives stem from their interaction with various molecular targets, including enzymes and nuclear receptors.

The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key player in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This makes MurA an attractive target for the development of novel antibacterial agents. Several studies have identified natural and synthetic compounds with lactone scaffolds as inhibitors of MurA.

For instance, sesquiterpene lactones such as cnicin (B190897) and cynaropicrin (B1669659) have been identified as potent, irreversible inhibitors of MurA. researchgate.net These compounds are thought to covalently bind to the thiol group of a cysteine residue (Cys115) in the active site of the enzyme. nih.gov The inhibitory mechanism is believed to involve a Michael addition reaction, a characteristic reaction of α,β-unsaturated lactones. nih.gov While 4-Ethyl-4-(hydroxymethyl)oxolan-2-one itself lacks the α,β-unsaturation typically involved in this covalent modification, the broader class of lactones has demonstrated MurA inhibitory potential. Diterpenes with a lactone moiety have also shown significant inhibition of MurA from both Escherichia coli and Staphylococcus aureus, with IC50 values ranging from 1.1 to 25.1 µM. nih.govfrontiersin.org These findings suggest that the oxolanone scaffold can be a basis for the design of MurA inhibitors, although the specific activity of this compound has not been reported.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. It is a well-established target for the treatment of type 2 diabetes. Some studies have explored butanolide (γ-butyrolactone) derivatives as PPARγ ligands. For example, novel linked butanolide dimer compounds have been synthesized and shown to promote adiponectin production in human bone marrow mesenchymal stem cells by acting as novel PPARγ full agonists. nih.gov A specific dimer, (3E,3'E,4S,4'S,5S,5'S)-3,3'-(decane-1,10-diylidene)bis(4-hydroxy-5-methyldihydrofuran-2(3H)-one), demonstrated an EC50 of 4.34 μM. nih.gov While this indicates the potential for the γ-butyrolactone scaffold to interact with PPARγ, the binding profile of this compound specifically has not been documented.

Zinc Finger and BTB Domain Containing 16 (ZBTB16): ZBTB16, also known as Promyelocytic Leukemia Zinc Finger (PLZF), is a transcription factor involved in development, cell cycle progression, and hematopoiesis. genecards.org It is associated with various cellular processes and diseases, including cancer and developmental disorders. nih.gov Currently, there is a lack of specific research in the public domain detailing the interaction of small molecules like this compound or its close analogs with the ZBTB16 protein. Small molecules that are known to influence ZBTB16 pathways are typically hormones and other endogenous ligands. genecards.org

In Vitro Cellular Pathway Modulation (e.g., JNK, PDK1/Akt/mTOR signaling pathways)

While direct evidence for the modulation of the JNK and PDK1/Akt/mTOR signaling pathways by this compound is not available, studies on other classes of compounds provide a framework for potential interactions.

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The dysregulation of this pathway is implicated in various diseases. eijppr.com The potential for γ-butyrolactone derivatives to modulate this pathway remains an area for further investigation.

The PDK1/Akt/mTOR signaling pathway is a central regulator of cell proliferation, growth, and survival. qiagen.com Aberrant signaling in this pathway is a hallmark of many cancers. nih.gov Some γ-butyrolactone derivatives have shown cytotoxic activities, which are often linked to the modulation of cell survival pathways like PI3K/Akt/mTOR. For instance, certain butyrolactones have exhibited strong AKT inhibitory activities. nih.gov The inhibition of PDK1 and mTOR has been shown to be effective in overcoming resistance to AKT inhibitors in cancer cells. nih.govresearchgate.net This suggests a potential, yet unexplored, avenue for the biological activity of this compound analogs.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For γ-butyrolactone derivatives, SAR studies have provided valuable insights into the structural requirements for their various biological effects.

In the context of antifungal activity, SAR studies of α-methylene-γ-butyrolactone derivatives have shown that the presence of electron-withdrawing substituents on a benzene (B151609) ring attached to the lactone core generally improves activity. nih.gov Furthermore, the position of substitution on the aromatic ring significantly influences the potency. nih.gov For instance, meta-substitution on a benzene ring was found to be more favorable for fungicidal activity compared to ortho- or para-substitution. nih.gov

Regarding antiproliferative activity, the introduction of an α-methylene-γ-butyrolactone group into other molecules has been shown to induce apoptosis in cancer cell lines. nih.gov The specific substituents at the 4-position of the oxolanone ring, such as the ethyl and hydroxymethyl groups in the title compound, are expected to influence the compound's polarity, steric profile, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. However, specific SAR studies for 4,4-disubstituted analogs of this compound are not extensively reported in the current literature.

Investigation of Antimicrobial Effects in Model Systems

The γ-butyrolactone scaffold is present in many natural and synthetic compounds with significant antimicrobial properties. nih.goveijppr.com Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

A study on a series of synthesized γ-butyrolactone derivatives demonstrated their activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Salmonella Typhi) bacteria, with some compounds showing activity comparable to the standard drug ciprofloxacin. eijppr.com Another study reported that a synthesized γ-butyrolactone derivative exhibited high antimicrobial activity against Staphylococcus epidermidis. tubitak.gov.trtubitak.gov.tr

The table below summarizes the antimicrobial activity of some γ-butyrolactone derivatives against various microorganisms.

| Compound/Derivative | Microorganism | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|---|

| γ-Butyrolactone Derivative 1 | Escherichia coli | 15 | eijppr.com |

| γ-Butyrolactone Derivative 1 | Staphylococcus aureus | 18 | eijppr.com |

| γ-Butyrolactone Derivative 2 | Pseudomonas aeruginosa | 14 | eijppr.com |

| γ-Butyrolactone Derivative 3 | Bacillus subtilis | 20 | eijppr.com |

| Compound 5 (20 mg/mL) | Staphylococcus epidermidis | Comparable to streptomycin (B1217042) | tubitak.gov.trtubitak.gov.tr |

Antiviral and Antiproliferative Effects in Cell Lines

In addition to antimicrobial effects, γ-butyrolactone derivatives have been investigated for their antiviral and antiproliferative activities. nih.gov

Antiviral Effects: Several studies have focused on the antiviral properties of γ-butyrolactone derivatives, particularly against plant viruses like the tobacco mosaic virus (TMV). A series of novel α-methylene-γ-butyrolactone derivatives containing vanillin (B372448) moieties were synthesized and showed significant anti-TMV activity. nih.gov One of the most potent compounds, B32, exhibited a curative effect of 52.8%, a protection effect of 65.8%, and an inactivation effect of 88.9% at a concentration of 500 mg/L, which was superior to the commercial virucide ribavirin. nih.govacs.org Another study on α-hydroxy-γ-butyrolactone derivatives also reported potent anti-TMV activities, with one compound showing an EC50 value of 226.2 µg/mL in an inactivation assay. nyxxb.cn

The table below presents the anti-TMV activity of representative γ-butyrolactone derivatives.

| Compound | Assay Type | Activity (at 500 mg/L) | EC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Compound B32 | Curative Effect | 52.8% | Not Reported | nih.govacs.org |

| Compound B32 | Protection Effect | 65.8% | Not Reported | nih.govacs.org |

| Compound B32 | Inactivation Effect | 88.9% | Not Reported | nih.govacs.org |

| Compound 8o (α-hydroxy-γ-butyrolactone) | Inactivation Assay | Not Reported | 226.2 | nyxxb.cn |

| Ribavirin (Control) | Inactivation Assay | Not Reported | 308.4 | nyxxb.cn |

Antiproliferative Effects: The antiproliferative activity of γ-butyrolactone derivatives has been evaluated against various cancer cell lines. The introduction of an α-methylene-γ-butyrolactone group into 3-(4-hydroxyphenyl)propionic acid resulted in a compound that induced apoptosis in the HL-60 human leukemia cell line and inhibited the proliferation of murine splenocytes and human peripheral blood mononuclear cells. nih.gov Other studies have also demonstrated the cytotoxic potential of γ-butyrolactone derivatives against different human cancer cell lines. nih.gov The mechanism of action is often linked to the inhibition of key cellular processes or the induction of apoptosis.

Applications in Organic Synthesis and Materials Science

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Chiral γ-butyrolactones are crucial intermediates in the synthesis of a wide array of biologically active compounds. The presence of a quaternary stereocenter, as in 4-Ethyl-4-(hydroxymethyl)oxolan-2-one, presents a significant synthetic challenge, and molecules containing this feature have garnered considerable interest. rsc.org The enantioselective construction of such all-carbon quaternary stereocenters is a key goal in modern organic synthesis. researchgate.netacs.org

Various catalytic asymmetric methods have been developed to access chiral lactones with quaternary carbons. These strategies often involve reactions such as palladium-catalyzed asymmetric allylic alkylation of lactones, which has proven effective for creating α,α-disubstituted six-membered lactones. researchgate.net While specific enantioselective syntheses of this compound are not extensively detailed in the literature, the principles from related syntheses can be applied. For instance, the sequential dialkylation of optically active γ-[(trityloxy)methyl]-γ-butyrolactone has been shown to be an efficient method for constructing quaternary carbon centers at the β-position. acs.org Organocatalytic approaches have also been successful in the enantioselective synthesis of related γ-butyrolactones. nih.govrsc.org

The dual functionality of this compound, with its reactive lactone ring and primary hydroxyl group, allows for a variety of chemical transformations. This makes it a versatile chiral building block for the synthesis of complex molecules where precise stereochemical control is essential for biological activity.

Role in the Construction of Natural Product Scaffolds

The γ-butyrolactone core is a recurring motif in a multitude of natural products, many of which exhibit significant biological properties. researchgate.net These natural products include lignans (B1203133), hormones, and other secondary metabolites. nih.govnih.gov Consequently, the synthesis of chiral γ-butyrolactones is of great importance for the total synthesis of these complex molecules. acs.org

Natural products bearing quaternary carbon stereocenters are particularly noteworthy for their diverse biological activities and intricate molecular structures. rsc.org The development of asymmetric catalytic methods to install these motifs has greatly facilitated the efficient synthesis of such complex natural products. rsc.org Chiral γ-butyrolactones serve as key intermediates in these synthetic pathways. For example, γ-butyrolactone derivatives are central to the synthesis of lignans like (−)-hinokinin and (−)-isodeoxypodophyllotoxin. nih.gov

Although the direct incorporation of this compound into a specific natural product has not been prominently reported, its structural elements are representative of subunits found in various natural compounds. Its potential as a synthon in the construction of novel, biologically active molecules is therefore significant.

Precursors for Polymer Synthesis and Modification

Substituted lactones are valuable monomers for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). Poly(γ-butyrolactone) (PBL) and its derivatives are of particular interest due to their potential biocompatibility and bioresorbability, degrading into naturally occurring metabolites. nih.govresearchgate.net For a long time, γ-butyrolactone was considered difficult to polymerize, but recent advances have enabled the synthesis of high molecular weight PBL. nih.govresearchgate.net

This compound can serve as a functional monomer in ROP. The presence of the ethyl and hydroxymethyl substituents at the 4-position would be expected to influence the properties of the resulting polyester (B1180765). These side groups can affect the polymer's crystallinity, glass transition temperature, and degradation rate.

Furthermore, the pendant hydroxymethyl group provides a convenient handle for post-polymerization modification. This allows for the synthesis of functional polymers with tailored properties. For example, other molecules could be grafted onto the polyester backbone via the hydroxyl group to create materials for specific applications. The synthesis of hyperbranched polyethers from the related 3-ethyl-3-(hydroxymethyl)oxetane via ring-opening polymerization highlights the utility of such functional groups in creating complex polymer architectures. researchgate.net

Integration into Advanced Materials Design and Functionalization

The unique structure of this compound makes it an attractive candidate for the design of advanced materials. As a monomer, it can be incorporated into copolymers to fine-tune the material's mechanical and thermal properties. The resulting functional polyesters could find use in biomedical applications, such as in tissue engineering scaffolds or drug delivery systems, where biocompatibility and controlled degradation are crucial. nih.gov

The hydroxyl group is particularly important for functionalization. It can be used to attach a variety of molecules, including bioactive agents, fluorescent dyes, or cross-linking agents. This allows for the creation of "smart" materials that can respond to specific stimuli or perform specific functions. For instance, attaching drug molecules to a biodegradable polymer backbone derived from this lactone could lead to the development of novel drug delivery platforms. The principles of using biomass-derived monomers like γ-butyrolactone derivatives to create functional polymers are a growing area of research, with applications in thermoplastic elastomers, hydrogels, and biocompatible materials. frontiersin.org

Occurrence and Biosynthesis if Applicable for Natural Variants of Oxolanones

Identification of Related Oxolanones in Natural Products and Fermented Systems

Oxolanones are significant components of many natural products, contributing to their aroma and flavor profiles. For instance, furanones, a closely related class of compounds, are important flavor constituents in a variety of fruits like strawberries, raspberries, and pineapples. Their formation in these contexts is not fully understood but is a subject of ongoing research. nih.gov

In fermented foods and beverages, such as soy sauce and beer, certain furanones are produced by yeast during the fermentation process. nih.gov These compounds can also be formed through Maillard reactions, which occur between sugars and amino acids during heating. nih.gov γ-Butyrolactone itself has been identified in various food products and is considered a fatty ester. foodb.ca

In the microbial world, γ-butyrolactones are well-known as autoregulatory signaling molecules in the bacterial genus Streptomyces. nih.govnih.gov These molecules, often referred to as bacterial hormones, play a crucial role in regulating secondary metabolism and morphological development. nih.govnih.gov Examples of such signaling molecules include A-factor in Streptomyces griseus and virginiae butanolides in Streptomyces virginiae. nih.govresearchgate.net More recently, unique γ-butyrolactone natural products called salinipostins have been isolated from the marine actinomycete genus Salinispora. nih.gov

The following table provides examples of naturally occurring oxolanones and related compounds found in various systems.

| Compound/Class | Natural Source/System | Role/Significance |

| Furanones | Strawberries, Raspberries, Pineapples | Flavor and Aroma |

| 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone | Soy Sauce, Beer (Yeast Fermentation) | Flavor Compound |

| A-factor (a γ-butyrolactone) | Streptomyces griseus | Signaling molecule for streptomycin (B1217042) production |

| Virginiae Butanolides (VBs) | Streptomyces virginiae | Control of virginiamycin production |

| Salinipostins | Salinispora sp. | Antimalarial properties |

Proposed Biosynthetic Pathways for Functionalized Oxolanone Ring Systems

The biosynthesis of functionalized oxolanone rings has been extensively studied, particularly in the context of the γ-butyrolactone autoregulators in Streptomyces. The pathway for A-factor biosynthesis in Streptomyces griseus serves as a well-characterized model.

The key enzyme in this pathway is AfsA, which catalyzes the transfer of a β-ketoacyl group from a fatty acid precursor to dihydroxyacetone phosphate (B84403) (DHAP). nih.gov This is followed by a series of reactions including cyclization, dephosphorylation, and reduction to form the final γ-butyrolactone structure. acs.org The specificity of the side chain of the γ-butyrolactone is determined by the fatty acid precursor utilized by the AfsA enzyme. nih.gov

A general proposed biosynthetic pathway for γ-butyrolactones in Streptomyces can be summarized as follows:

Condensation: An AfsA homolog catalyzes the condensation of a glycerol (B35011) derivative (like DHAP) with a fatty acid derivative (β-ketoacyl-ACP or -CoA). nih.govacs.orgresearchgate.net

Cyclization: The resulting intermediate undergoes a spontaneous cyclization to form a butenolide ring. acs.org

Reduction: A reductase enzyme, such as ScbC in the biosynthesis of Streptomyces coelicolor butanolides (SCBs), reduces the butenolide to a butyrolactone. acs.org

Phosphate Removal: A phosphatase removes the phosphate group. acs.org

Further Modification: The A-factor type molecules can be further modified by ketoreductases, like ScbB, to produce other types of γ-butyrolactone hormones. acs.org

In plants, the biosynthesis of furanones, such as the important flavor compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) in strawberries, is thought to involve intermediates from the pentose (B10789219) phosphate pathway. acs.org While the exact enzymatic steps are still under investigation, it is believed to be a biochemical pathway rather than a purely chemical reaction. acs.org

The biosynthesis of ralfuranones, aryl-furanone secondary metabolites in the plant pathogen Ralstonia solanacearum, involves both enzymatic and non-enzymatic steps. nih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for 4-Ethyl-4-(hydroxymethyl)oxolan-2-one

Future synthetic research will likely prioritize the development of green and sustainable methods for producing this compound. numberanalytics.com This aligns with the broader goals of modern chemistry to reduce environmental impact by preventing waste, improving atom economy, and utilizing renewable resources. numberanalytics.com

Key areas of investigation could include:

Biocatalysis: The use of enzymes, such as lipases or esterases, offers a powerful tool for green synthesis, enabling reactions under mild conditions with high selectivity. numberanalytics.com Future work could explore enzymatic routes, such as the lipase-catalyzed lactonization of a corresponding diol or hydroxy acid, to produce the target molecule with high enantiopurity. nih.gov

Catalytic Routes from Renewable Feedstocks: Research could focus on converting biomass-derived platform chemicals, like levulinic acid or itaconic acid, into functionalized lactones. nih.govfrontiersin.org Developing catalytic pathways that transform these renewable starting materials into the specific structure of this compound would be a significant step towards a circular bioeconomy. mdpi.com

Advanced Catalytic Methods: Exploring novel catalytic systems, such as photocatalysis or electrocatalysis, could provide more efficient and environmentally friendly synthetic pathways. researchgate.net For instance, a photocatalytic approach using a catalyst like Ru(bpy)₃Cl₂ could enable mild reaction conditions for lactone formation. organic-chemistry.org

A comparative table of potential synthetic routes is presented below, illustrating hypothetical metrics for future development.

| Synthesis Strategy | Catalyst Type | Potential Feedstock | Key Advantages |

| Biocatalytic Lactonization | Lipase (e.g., Candida antarctica Lipase B) | Renewable polyols | High enantioselectivity, mild conditions, biodegradable catalyst. numberanalytics.commdpi.com |

| Chemo-catalytic Conversion | Heterogeneous metal catalyst (e.g., Ru-based) | Levulinic Acid | Use of abundant biomass, potential for continuous flow processes. nih.gov |

| Photoredox Catalysis | Ruthenium or Iridium complexes | Unsaturated carboxylic acids | High functional group tolerance, ambient temperature operation. researchgate.net |

| Electrosynthesis | Transition-metal-free electrode | Alkenes and 1,3-diesters | Avoids chemical oxidants, precise control over reaction potential. researchgate.net |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Understanding the formation and reactivity of this compound requires sophisticated analytical techniques capable of monitoring reactions in real-time. Future research should leverage advanced spectroscopic methods to study dynamic processes.

In Situ and Operando Spectroscopy: Techniques such as in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for observing reaction intermediates and elucidating mechanisms as they occur. digitellinc.comresearchgate.net Applying these methods could provide direct evidence for proposed intermediates in catalytic cycles, helping to optimize reaction conditions for yield and selectivity. acs.orgrsc.org Flow NMR and FTIR setups, for instance, can enable the acquisition of kinetic data that is otherwise difficult to obtain. researchgate.net

Dynamic NMR Studies: NMR spectroscopy is a powerful tool for studying conformational and chemical equilibria. libretexts.orginfocobuild.com Variable temperature NMR experiments could be employed to understand the conformational dynamics of the oxolane ring and the rotational barriers associated with its substituents, which can influence its reactivity.

Integrated Computational and Experimental Approaches for Reaction Prediction

The integration of computational chemistry with experimental work is a powerful strategy for accelerating research. acs.orgacs.org For a molecule like this compound, this synergy can provide deep insights into its properties and reactivity.

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict spectroscopic data (NMR, IR). acs.orgacs.org Such calculations can help rationalize experimental observations, such as regioselectivity in ring-opening reactions, and guide the design of new catalysts. rsc.org

Machine Learning (ML) for Reaction Outcome Prediction: As chemical reaction datasets grow, machine learning models are becoming increasingly adept at predicting the outcomes of reactions. digitellinc.commit.eduacs.org By training models on datasets of lactone chemistry, it may become possible to predict the success of a planned synthesis or identify optimal conditions, thereby reducing the number of failed experiments. nih.govarxiv.org

Predictive Modeling of Material Properties: If this lactone is used as a monomer, computational tools can predict the properties of the resulting polymers, such as glass transition temperature and degradation profiles, guiding the design of new functional materials.

The table below illustrates the potential of integrated approaches.

| Research Question | Experimental Technique | Computational Method | Expected Insight |

| Reaction Mechanism | In Situ FTIR/NMR Spectroscopy researchgate.net | DFT Transition State Analysis acs.org | Identification of rate-determining steps and key intermediates. |

| Optimal Synthesis Conditions | High-Throughput Experimentation | Machine Learning Model mit.edu | Prediction of reaction yield and selectivity under various conditions. |

| Polymer Properties | Gel Permeation Chromatography, DSC | Molecular Dynamics Simulations | Correlation of monomer structure with polymer physical properties. |

Exploration of New Mechanistic Pathways in Catalysis and Transformations

The functional groups of this compound offer opportunities to explore novel reaction mechanisms.

Ring-Opening Polymerization (ROP): The lactone moiety is a prime candidate for ROP to create functional polyesters. bohrium.com Future studies could investigate novel catalytic systems, such as dual catalysis involving Lewis acids and organobases, to achieve controlled polymerization and produce well-defined polymer architectures. acs.org Understanding the mechanistic details, such as the nature of the propagating species, is key to controlling polymer properties. researchgate.netrsc.orgresearchgate.net

Catalytic Asymmetric Transformations: The development of methods for the enantioselective synthesis of chiral γ-lactones is a significant area of research. acs.orgrsc.org New catalytic strategies could be developed to transform a prochiral precursor into this compound with high enantiomeric excess.

Selective Functionalization: Research into selective catalytic reactions that differentiate between the lactone and the hydroxyl group will be important. For example, developing catalysts that promote reactions at the hydroxyl group while leaving the lactone ring intact, or vice-versa, would enhance the molecule's utility as a synthetic building block.

Diversification of Chemical Applications and Functional Material Development

The structure of this compound makes it an attractive building block for a variety of functional materials and complex molecules. researchgate.netnih.gov

Functional Polyesters: As a monomer in ROP, the pendant hydroxymethyl group would be incorporated into the polyester (B1180765) backbone, providing sites for post-polymerization modification. This could be used to attach bioactive molecules, alter solubility, or create stimuli-responsive materials. nih.gov

Biomaterials: Polyesters derived from lactones are often biodegradable and biocompatible, making them suitable for biomedical applications such as drug delivery systems or scaffolds for tissue engineering. bohrium.com The hydroxyl functionality could be used to tune the material's hydrophilicity and degradation rate.

Synthesis of Bioactive Molecules: The γ-lactone motif is present in numerous natural products with diverse biological activities. nih.govnih.govbenthamscience.com this compound could serve as a key intermediate in the synthesis of novel analogues of these natural products for pharmaceutical research.

Stimuli-Responsive Materials: The lactone ring could be part of a polymer system that responds to specific stimuli. For example, azlactone-functionalized polymers can be used to create gels that respond to light or chemical triggers. morressier.com Similar concepts could be explored using this hydroxyl-functionalized lactone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.